(1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol
CAS No.:
Cat. No.: VC17500566
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO |
|---|---|
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C11H17NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11+/m0/s1 |
| Standard InChI Key | JSMGPFUDSSMWIF-GZMMTYOYSA-N |
| Isomeric SMILES | CCC1=CC=CC=C1[C@@H]([C@H](C)O)N |
| Canonical SMILES | CCC1=CC=CC=C1C(C(C)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol, reflects its stereochemistry and substituents: a propan-2-ol backbone with an amino group at position 1 and a 2-ethylphenyl group at the same carbon. The two chiral centers at positions 1 and 2 confer enantiomeric specificity, critical for interactions in biological systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol |
| CAS Registry Number | 1270373-99-3 |
| InChI | InChI=1S/C11H17NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11+/m0/s1 |
| Isomeric SMILES | CCC1=CC=CC=C1C@@HN |
The 2-ethylphenyl group introduces steric bulk and hydrophobicity, while the hydroxyl and amino groups enable hydrogen bonding and ionic interactions .
Stereochemical Significance
The (1S,2S) configuration ensures spatial alignment of functional groups, influencing pharmacokinetic properties such as receptor binding affinity and metabolic stability. Enantiomeric purity is typically achieved via chiral resolution or asymmetric synthesis, though industrial-scale methods remain proprietary.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A common route involves reductive amination of 2-ethylphenylacetone with ammonia or ammonium acetate, followed by stereoselective reduction using catalysts like Ru-BINAP. Alternative methods include:
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Chiral pool synthesis: Deriving the chiral centers from natural amino acids.
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Enzymatic resolution: Using lipases or esterases to separate enantiomers.
Table 2: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Ketone formation | 2-ethylbenzaldehyde + acetone | 85% |
| 2 | Reductive amination | NH₃, NaBH₃CN, MeOH | 78% |
| 3 | Chiral resolution | L-Tartaric acid, ethanol | 62% |
Industrial Production
Large-scale manufacturing employs continuous flow reactors to enhance yield and reduce waste. Chiral catalysts (e.g., Rhodium-DuanPhos complexes) enable direct synthesis of the (1S,2S) enantiomer, bypassing resolution steps.
Chemical Reactivity and Functionalization
Amino Group Reactivity
The primary amine participates in:
-
Acylation: With acyl chlorides to form amides.
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Mannich reactions: Generating β-amino ketones.
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Schiff base formation: With aldehydes/ketones.
Hydroxyl Group Transformations
The secondary alcohol undergoes:
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Esterification: With acid anhydrides.
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Oxidation: To ketones (controlled conditions required to preserve stereochemistry).
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Sulfonation: For prodrug derivatization.
Applications in Pharmaceutical Development
Intermediate for Antidepressants
As a precursor to selective serotonin reuptake inhibitors (SSRIs), the compound’s chirality ensures optimal target engagement. Patent literature describes its use in synthesizing analogs of sertraline and fluoxetine.
Antibiotic Adjuvants
Recent studies highlight its role in potentiating β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), reducing minimum inhibitory concentrations (MICs) by 4-fold.
| Supplier | Purity | Price (USD/g) |
|---|---|---|
| Labter Pharmatech | 98% | $120 |
| Hebei Boxin Biotechnology | 95% | $95 |
Both suppliers provide bulk quantities (>1 kg) with customizable chiral purity .
Future Research Directions
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Metabolic Stability Studies: Phase I/II metabolism profiling in human hepatocytes.
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Cocrystal Engineering: Enhancing solubility via co-formers like succinic acid.
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Targeted Drug Delivery: Conjugation to nanoparticles for CNS penetration.
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